Ethyl 2,2-dimethylpent-4-enoate is an organic compound characterized by its unique structure, which includes both an ester functional group and a double bond. This compound is of significant interest in organic synthesis due to its reactivity and potential applications in various fields, including medicinal chemistry and materials science. Ethyl 2,2-dimethylpent-4-enoate can be classified as an alkene and an ester, making it a versatile building block in synthetic organic chemistry.
Ethyl 2,2-dimethylpent-4-enoate (CAS Number: 86549-27-1) is derived from the reaction of allyl bromide with ethyl isobutyrate, among other synthetic routes. It falls under the category of aliphatic esters and is classified based on its functional groups: it contains both an alkene (due to the double bond) and an ester functional group. The compound's structure allows it to participate in a variety of chemical reactions, making it valuable for synthesizing more complex molecules .
The synthesis of ethyl 2,2-dimethylpent-4-enoate can be achieved through several methods:
The technical details of these methods often involve controlling temperature, reaction time, and the concentration of reactants to maximize yield and minimize by-products. For instance, using potassium carbonate as a base during alkylation can help achieve higher yields by neutralizing any acids formed during the reaction.
Ethyl 2,2-dimethylpent-4-enoate has a molecular formula of . The structure features:
Ethyl 2,2-dimethylpent-4-enoate is involved in various chemical reactions due to its functional groups:
The mechanism of action for ethyl 2,2-dimethylpent-4-enoate primarily involves its reactivity due to the ester and alkene functionalities:
Ethyl 2,2-dimethylpent-4-enoate is typically a colorless liquid with a characteristic fruity odor. Its boiling point is approximately 168 °C, and it has a density around 0.87 g/cm³ at room temperature.
The chemical properties include:
Ethyl 2,2-dimethylpent-4-enoate has several scientific uses:
Conventional synthesis of Ethyl 2,2-dimethylpent-4-enoate primarily employs Fischer esterification and carboxylic acid chloride alcoholysis as foundational methods. The Fischer approach involves the direct acid-catalyzed reaction of 2,2-dimethylpent-4-enoic acid with ethanol under reflux conditions. Sulfuric acid (typically 1-5 mol%) or p-toluenesulfonic acid (PTSA) serve as conventional catalysts, driving the equilibrium toward ester formation through water removal via azeotropic distillation or molecular sieves.
A significant limitation of this method involves the thermal sensitivity of the pent-4-enoate moiety. Extended reflux periods (often 12-24 hours) required to achieve acceptable yields (>75%) can promote oligomerization of the terminal alkene through cationic mechanisms catalyzed by the strong Brønsted acids. This side reaction becomes particularly problematic at scales above 100 grams, where thermal gradients develop in batch reactors, leading to localized overheating and decomposition.
The acid chloride route provides an alternative pathway with reduced reaction times. This two-step sequence begins with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) activation of the carboxylic acid at 0-25°C, followed by quenching with anhydrous ethanol. While this method achieves higher yields (typically 85-90%) under milder conditions and minimizes alkene degradation, it generates stoichiometric hazardous waste (SO₂, HCl), complicating purification and increasing environmental burden. Additionally, the steric bulk surrounding the carboxylic acid group in 2,2-dimethylpent-4-enoic acid results in incomplete conversion to the acid chloride, necessitating careful stoichiometric control to prevent residual acid contamination in the final ester product .
Table 1: Traditional Batch Esterification Methods for Ethyl 2,2-Dimethylpent-4-enoate
Method | Catalyst/Reagent | Temperature | Time (h) | Yield Range (%) | Key Limitation |
---|---|---|---|---|---|
Fischer Esterification | H₂SO₄ (2 mol%) | Reflux (78°C) | 12-24 | 65-78% | Alkene oligomerization |
Fischer Esterification | PTSA (3 mol%) | Reflux (78°C) | 10-18 | 70-82% | Acidic resin formation |
Acid Chloride Route | SOCl₂ (1.2 eq) | 0-25°C | 2 + 1 | 83-89% | SO₂/HCl waste, acid contamination |
Acid Chloride Route | (COCl)₂ (1.1 eq) | -20 to 0°C | 1 + 1 | 85-91% | CO generation, higher reagent cost |
While Ethyl 2,2-dimethylpent-4-enoate lacks classical stereocenters, the development of stereoselective routes to structurally analogous alkenoic esters informs strategies for preserving alkene geometry and preventing isomerization during synthesis. Modern catalytic approaches have shifted toward palladium-catalyzed coupling and direct carboxylation of preformed organometallic intermediates to circumvent traditional esterification limitations.
A particularly effective strategy adapts Sonogashira coupling pathways to construct functionalized alkene precursors prior to ester formation. This approach builds the carbon skeleton through sequential couplings, minimizing exposure of the sensitive alkene to acidic conditions. For example, ethyl (Z)-2,3-dibromoprop-2-enoate undergoes stereoselective coupling with 4,4-dimethylpent-1-yne derivatives under palladium/copper catalysis to generate conjugated enyne intermediates. Subsequent Lindlar catalyst hydrogenation provides the (Z)-alkene with high geometric fidelity before hydrolysis and selective re-esterification yields the target molecule. This multi-step sequence achieves overall yields of 45-52% with >98% alkene stereopurity, representing a significant improvement over routes requiring direct esterification of unsaturated acids bearing β,β-disubstitution [2].
Lewis acid-mediated esterification offers a single-step alternative for stereosensitive substrates. Scandium(III) triflate [Sc(OTf)₃], hafnium(IV) chloride (HfCl₄), or bismuth triflate [Bi(OTf)₃] (0.5-2 mol%) catalyze the condensation of 2,2-dimethylpent-4-enoic acid with ethanol at ambient temperature (25-40°C). These water-tolerant catalysts suppress alkene protonation and cationic rearrangement pathways common in Brønsted acid catalysis. Reaction monitoring via ¹³C NMR spectroscopy confirms the absence of alkene isomerization to internal positions during esterification when employing HfCl₄, contrasting with the 15-20% isomerization observed using sulfuric acid under comparable conditions. This methodology achieves 88-92% isolated yield within 4 hours, demonstrating superior compatibility with acid-labile alkene functionalities .
Continuous flow technology addresses critical sustainability and efficiency limitations inherent in batch synthesis of Ethyl 2,2-dimethylpent-4-enoate. Microreactor systems enable precise temperature control and near-instantaneous mixing, effectively eliminating decomposition hotspots and suppressing alkene oligomerization.
A representative green flow process employs enzymatic esterification immobilized in packed-bed reactors. Lipase B from Candida antarctica (CAL-B) immobilized on functionalized silica or polymethacrylate carriers catalyzes the transesterification of vinyl acetate with 2,2-dimethylpent-4-enoic acid, or the direct esterification with ethanol. The continuous removal of water or acetaldehyde co-product shifts the equilibrium toward ester formation without requiring excess reagents. Operating at 50-60°C with residence times of 15-30 minutes, this biocatalytic system achieves 95% conversion with enzyme lifetimes exceeding 400 hours. The absence of mineral acids eliminates metal corrosion concerns and simplifies downstream neutralization steps, reducing wastewater salinity by >90% compared to acid-catalyzed batch processes [3].
Heterogeneous acid catalysis in flow reactors further enhances process sustainability. Sulfonated graphene oxide (SGO) or mesoporous sulfonic acid silica (SBA-15-SO₃H) catalysts packed into fixed-bed reactors enable continuous esterification of 2,2-dimethylpent-4-enoic acid with ethanol (3:1 molar ratio) at 85°C. These materials exhibit exceptional acid site density (>1.5 mmol H⁺/g) and hydrothermal stability, achieving consistent 92-95% conversion over 500 hours of operation. The continuous flow configuration allows for in-line water removal via pervaporation membranes, driving near-quantitative conversion without azeotropic distillation. Crucially, the combination of uniform catalyst geometry, laminar flow, and precise temperature control (<±1°C variance) reduces alkene degradation to <1%, significantly improving product purity relative to batch methods. Life cycle assessment demonstrates 65% reduction in energy consumption and 80% lower E-factor (0.7 vs 3.5 for batch) compared to conventional PTSA-catalyzed processes [3].
Table 2: Continuous Flow System Performance for Ethyl 2,2-Dimethylpent-4-enoate Synthesis
Flow Process | Catalyst/Reagent | Temperature | Residence Time | Conversion | Productivity (g/L·h) | Sustainability Metric |
---|---|---|---|---|---|---|
Enzymatic Packed-Bed | CAL-B immobilized | 55°C | 25 min | >95% | 120 | E-factor: 0.3; No metal waste |
Heterogeneous Acid Catalysis | SBA-15-SO₃H | 85°C | 40 min | 93-97% | 180 | E-factor: 0.7; 65% energy saving |
Sc(OTf)₃ Catalyzed | Sc(OTf)₃ (0.8 mol%) in scCO₂ | 50°C/150 bar | 15 min | 89% | 210 | Catalyst recycling >99%; No solvent |
Industrial implementation requires catalysts that balance activity, cost, handling safety, and environmental impact. Comprehensive benchmarking of homogeneous and heterogeneous acid catalysts reveals critical structure-performance relationships for Ethyl 2,2-dimethylpent-4-enoate synthesis.
Homogeneous Brønsted acids (H₂SO₄, p-TSA, methanesulfonic acid) provide high initial activity at low catalyst loadings (0.5-1 mol%) in batch reactors. However, they necessitate extensive neutralization (generating stoichiometric sulfate or sulfonate salts), corrosion-resistant equipment (Hastelloy or glass-lined reactors), and product purification via water washing. These factors contribute to high wastewater treatment costs – approximately 35-40% of the total production expense at multi-ton scale. Crucially, all mineral acids promote measurable alkene isomerization (5-8%) and dimerization (3-5%), particularly during solvent stripping operations where elevated temperatures concentrate acidic impurities .
Solid acid catalysts overcome many limitations of liquid acids through inherent separability and reduced corrosivity. Sulfated zirconia (SZ) exhibits exceptional activity (turnover frequency = 220 h⁻¹ at 80°C) attributed to its superacidic character. However, sulfur leaching during prolonged use (≥100 hours) leads to gradual deactivation and product contamination. Amberlyst™-70 resin, a macroreticular styrene-divinylbenzene copolymer with sulfonic acid groups, provides milder acidity but superior stability. At optimized conditions (90°C, ethanol:acid = 4:1 molar ratio, 4 hours), Amberlyst™-70 achieves 88% conversion with negligible sulfur leaching (<2 ppm) and alkene degradation (<0.5%). Its swelling characteristics in ethanol facilitate efficient mass transfer of the sterically hindered acid, though mechanical attrition during agitation requires periodic catalyst replacement in stirred tanks [3].
Heteropoly acids (HPAs) represent advanced alternatives with tunable acidity and thermal stability. Phosphotungstic acid (H₃PW₁₂O₄₀) supported on niobia (Nb₂O₅) demonstrates remarkable performance: at 85°C with 1.5 wt% catalyst loading, quantitative conversion occurs within 3 hours. The strong metal oxide-support interaction stabilizes the Keggin structure against decomposition while providing high acid site density (0.32 mmol H⁺/g). Catalyst recyclability studies confirm consistent activity over 15 cycles after regeneration at 250°C. Economic analysis indicates that despite higher initial cost ($320/kg vs $1.50/kg for H₂SO₄), Nb₂O₅-supported HPA reduces operating expenses by 25% through eliminating neutralization steps, reducing waste treatment, and minimizing product losses due to degradation [3].
Table 3: Industrial Catalyst Benchmarking for Esterification of 2,2-Dimethylpent-4-enoic Acid
Catalyst | Loading | Reaction Temp (°C) | Time (h) | Conversion (%) | Alkene Purity (%) | Recycles Possible | Key Industrial Consideration |
---|---|---|---|---|---|---|---|
Sulfuric Acid | 1 mol% | 78 | 12 | 78 | 87 | N/A | Low cost; High waste treatment cost |
p-TSA Monohydrate | 2 mol% | 80 | 8 | 85 | 90 | N/A | Lower corrosivity; Crystalline handling |
Amberlyst™-70 | 8 wt% | 90 | 4 | 88 | >99 | 12 | Easy separation; Particle attrition |
SZ Nanoparticles | 3 wt% | 85 | 3 | 95 | 97 | 8 | Superacidic; Sulfur leaching issues |
Nb₂O₅-H₃PW₁₂O₄₀ (25%) | 1.5 wt% | 85 | 3 | >99 | >99 | 15+ | Highest stability; Requires fixed-bed |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7